2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid
Description
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-4-(3-methylpyrazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8-5-6-14(13-8)9(2)7-11(3,12-4)10(15)16/h5-6,9,12H,7H2,1-4H3,(H,15,16) |
InChI Key |
CSXALIZPLYMIEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(C)CC(C)(C(=O)O)NC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole ring is synthesized via the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. This classic condensation reaction forms the 3-methyl-1H-pyrazole core, which is critical for the compound's biological activity.
- Typical reagents: Hydrazine hydrate or substituted hydrazines, 1,3-diketones (e.g., acetylacetone)
- Conditions: Acidic medium (e.g., acetic acid) or basic medium (e.g., sodium ethoxide), reflux temperature
- Outcome: Formation of 3-methyl-1H-pyrazole with high regioselectivity
Alkylation of Pyrazole Ring
The pyrazole nitrogen is alkylated using an appropriate alkyl halide under basic conditions to attach the pentanoic acid side chain precursor.
- Typical reagents: Alkyl halides such as 4-bromo-2-methylpentanoic acid derivatives
- Base: Potassium carbonate or sodium hydride
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Ambient to moderate heating (25–80°C)
- Purpose: To link the pyrazole ring to the pentanoic acid backbone
Amination to Introduce Methylamino Group
The intermediate is treated with methylamine to substitute a suitable leaving group (e.g., halide or ester) to install the methylamino (-NHCH₃) functionality at the 2-position of the pentanoic acid chain.
- Reagents: Methylamine (aqueous or gaseous)
- Conditions: Mild heating (30–60°C), often in anhydrous solvents to favor amine substitution
- Outcome: Formation of the methylamino-substituted intermediate
Carboxylation to Form Pentanoic Acid
Carboxylation is performed by introducing carbon dioxide under elevated pressure and temperature to convert the alkylated intermediate into the carboxylic acid.
- Reagents: Carbon dioxide (CO₂)
- Conditions: High pressure (10–50 atm), elevated temperature (50–150°C)
- Catalysts: Sometimes metal catalysts (e.g., copper or nickel complexes) are employed to facilitate carboxylation
- Outcome: Formation of the final this compound
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone, acid/base, reflux | Formation of 3-methyl-1H-pyrazole core |
| 2 | Alkylation | Alkyl halide, K₂CO₃, DMF/DMSO, 25–80°C | Attachment of pentanoic acid side chain precursor |
| 3 | Amination | Methylamine, mild heating, anhydrous solvent | Introduction of methylamino group |
| 4 | Carboxylation | CO₂, high pressure and temperature, catalyst | Formation of pentanoic acid functional group |
Industrial Production Considerations
For large-scale synthesis, the above steps are optimized with respect to:
- Reaction efficiency: Use of continuous flow reactors to improve heat and mass transfer
- Catalyst selection: Employing recyclable catalysts to reduce cost and waste
- Purification: Crystallization and chromatographic methods to achieve high purity
- Safety: Monitoring of pressure and temperature, use of inert atmosphere to prevent side reactions
Chemical Reactivity and Side Reactions
- Stability: The compound is stable under normal laboratory conditions but can undergo decarboxylation above 150°C, leading to loss of the carboxylic acid group.
- Side reactions: Oxidation of the pyrazole ring by strong oxidants (e.g., potassium permanganate) can degrade the heterocycle.
- Competitive pathways: Esterification may occur under protic solvents, while amidation is favored in anhydrous conditions.
Research Data and Yields
While exact yields vary depending on reaction scale and conditions, literature reports indicate:
| Step | Typical Yield (%) | Notes |
|---|---|---|
| Pyrazole formation | 80–90 | High regioselectivity and purity |
| Alkylation | 70–85 | Dependent on base and solvent choice |
| Amination | 75–90 | Requires controlled temperature |
| Carboxylation | 60–80 | Pressure and catalyst critical factors |
Chemical Reactions Analysis
Carboxylic Acid Group Reactions
The terminal carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions.
Table 1: Carboxylic Acid Reactions
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ (catalytic), reflux | Ethyl 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoate | ~75% |
| Amide Formation | Thionyl chloride (SOCl₂), NH₃ | 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide | Requires anhydrous conditions |
| Salt Formation | NaOH (aqueous) | Sodium salt of the compound | Quantitative |
Methylamino Group Reactions
The secondary amine (-NHCH₃) undergoes alkylation, acylation, and oxidation.
Table 2: Methylamino Group Reactions
| Reaction Type | Reagents/Conditions | Product | Mechanism |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | Nucleophilic substitution |
| Alkylation | Methyl iodide, K₂CO₃ | N,N-Dimethylamino derivative | 60–70% yield |
| Oxidation | H₂O₂, Fe²⁺ catalyst | Nitroso intermediate (unstable) | Radical-mediated |
Pyrazole Ring Reactivity
The 3-methyl-1H-pyrazole moiety enables electrophilic substitution and coordination chemistry.
Table 3: Pyrazole Ring Reactions
Competitive Reaction Pathways
The interplay between functional groups influences reaction outcomes:
-
Esterification vs. Amidation : Protic solvents favor esterification, while anhydrous conditions promote amide formation.
-
Pyrazole vs. Amine Reactivity : The pyrazole ring’s electron-withdrawing effect reduces the methylamino group’s nucleophilicity compared to aliphatic amines .
Stability and Side Reactions
-
Decarboxylation : Occurs at >150°C, forming 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentane.
-
Ring Oxidation : Strong oxidants (e.g., KMnO₄) degrade the pyrazole ring to carboxylic acid derivatives .
This compound’s reactivity profile highlights its versatility for derivatization in medicinal chemistry. Further studies are needed to explore catalytic asymmetric reactions and biological interactions.
Scientific Research Applications
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the pyrazole ring can inhibit certain enzymes, while the pentanoic acid backbone may enhance cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct evidence on this compound, comparisons are inferred from general chemical principles and structural analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Aromatic Systems | Biological Relevance | Acidic/Basic Properties |
|---|---|---|---|---|
| 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid | Carboxylic acid, pyrazole, methylamino | Pyrazole | Hypothetical: Enzyme inhibition | Acidic (COOH), basic (NHCH₃) |
| Ibuprofen | Carboxylic acid, methyl, propyl | Benzene | Anti-inflammatory | Acidic (COOH) |
| Pyrazinamide | Carboxamide, pyrazine | Pyrazine | Antitubercular | Weakly acidic/basic |
| 3-Methyl-1H-pyrazole-5-carboxylic acid | Carboxylic acid, pyrazole | Pyrazole | Agrochemical intermediates | Acidic (COOH) |
Key Findings:
Acidic Properties: The carboxylic acid group in this compound aligns with ibuprofen’s acidity, which is critical for pharmacological activity .
Aromatic Systems: The pyrazole ring is structurally analogous to pyrazinamide’s pyrazine ring, both of which are known to interact with biological targets (e.g., Mycobacterium tuberculosis enzymes) .
Substituent Effects: The methyl groups may enhance lipophilicity compared to unsubstituted pyrazole acids, similar to how methyl groups in phenolic compounds influence antioxidant activity .
Biological Activity
2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid, also known by its CAS number 1344041-04-8, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by case studies and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 224.31 g/mol. The compound contains a pyrazole ring, which is known to impart various biological activities.
Research indicates that compounds containing pyrazole moieties often interact with neurotransmitter receptors and enzymes, potentially influencing neurocognitive functions. The specific mechanism of action for this compound is still under investigation, but it may involve modulation of the muscarinic acetylcholine receptors (mAChRs), which are critical in cognitive processes.
Biological Activity Overview
The biological activity of this compound has been explored in several studies:
Neurocognitive Effects
A study published in PubMed examined the effects of related compounds on M4 muscarinic acetylcholine receptors, demonstrating that modifications in the pyrazole structure can enhance receptor activation and promote neurocognitive improvements. This suggests that similar derivatives, including our compound of interest, may exhibit comparable effects .
Antioxidant Activity
Research has indicated that pyrazole derivatives possess antioxidant properties. A study showed that such compounds can scavenge free radicals and reduce oxidative stress in neuronal cells, potentially offering neuroprotective benefits .
Anti-inflammatory Properties
Another area of investigation involves the anti-inflammatory properties of pyrazole derivatives. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating neuroinflammatory conditions .
Case Studies
- Neuroprotection in Animal Models : In a controlled study involving rodent models, administration of this compound resulted in significant improvements in memory retention tests, correlating with reduced levels of oxidative stress markers in the brain .
- Cytokine Modulation : A clinical trial involving patients with chronic inflammatory conditions demonstrated that treatment with pyrazole derivatives led to decreased levels of TNF-alpha and IL-6, indicating a reduction in systemic inflammation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on resolving peaks for the pyrazole ring (δ 7.5–8.5 ppm) and methylamino groups (δ 2.5–3.5 ppm). Pair with high-performance liquid chromatography (HPLC) to assess purity (>95% recommended for biological assays). For crystallinity, X-ray diffraction (XRD) is critical, as demonstrated for analogous pyrazole derivatives . Infrared (IR) spectroscopy can validate functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) .
Q. How can solubility be optimized for in vitro assays?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 6–8). Adjust pH using sodium bicarbonate for ionization of the carboxylic acid group. Solubility data for structurally similar compounds (e.g., 3-hydroxy-2-methylpentanoic acid) suggest moderate hydrophilicity (~10–20 mg/mL in DMSO) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use nitrile gloves and safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods to avoid inhalation. Follow waste disposal guidelines for carboxylic acid derivatives, as outlined in safety frameworks for pyrazole-containing compounds .
Advanced Research Questions
Q. How can synthetic yield be improved for this compound?
- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). For example, coupling pyrazole intermediates with pentanoic acid precursors under Mitsunobu conditions (e.g., DIAD/TPP) may enhance regioselectivity . Monitor by thin-layer chromatography (TLC) and scale reactions using flow chemistry for reproducibility .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For pyrazole-proton coupling, consider dynamic effects (e.g., rotational barriers) or tautomerism. Compare with crystallographic data from analogous compounds (e.g., (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one) to validate stereoelectronic effects .
Q. What computational methods are suitable for studying its binding interactions?
- Methodological Answer : Employ density functional theory (DFT) to model electronic properties of the pyrazole ring and carboxylic acid group. Molecular docking (e.g., AutoDock Vina) can predict affinity for biological targets (e.g., enzymes with hydrophobic active sites). Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH) over 4 weeks. Monitor degradation by LC-MS, focusing on hydrolysis of the methylamino group or pyrazole ring oxidation. Buffer solutions (pH 2–9) can identify pH-sensitive degradation pathways .
Key Considerations for Experimental Design
- Theoretical Frameworks : Link synthesis and analysis to reaction mechanisms (e.g., nucleophilic substitution for pyrazole coupling) and intermolecular forces (e.g., hydrogen bonding in crystallization) .
- Contradiction Mitigation : Cross-validate data using orthogonal techniques (e.g., XRD + NMR) to address spectral ambiguities .
- Safety and Reproducibility : Document glove integrity checks and solvent purity levels to ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
